isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, an amino group at position 4, and an isopropyl ester-linked thioacetate moiety at position 3. Its molecular formula is C₁₃H₁₄Cl₂N₄O₂S, with an average molecular weight of 373.25 g/mol (calculated from structural analogs in ). This compound belongs to a class of triazole derivatives widely investigated for their biological activities, including antimicrobial, antifungal, and antiproliferative properties.
Properties
CAS No. |
575463-56-8 |
|---|---|
Molecular Formula |
C13H14Cl2N4O2S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H14Cl2N4O2S/c1-7(2)21-11(20)6-22-13-18-17-12(19(13)16)9-4-3-8(14)5-10(9)15/h3-5,7H,6,16H2,1-2H3 |
InChI Key |
VYHNXMJQNMAKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the reaction of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with isopropyl chloroacetate under basic conditions . The reaction is carried out in a suitable solvent such as acetone or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The triazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Scientific Research Applications
Antimicrobial Properties : Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activities. A study showed that derivatives of triazoles demonstrated effective inhibition against various bacterial strains, suggesting that isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate may possess similar properties .
Anticancer Activity : The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives of 1,2,4-triazoles have shown selective cytotoxicity against cancer cell lines such as HT-29 (colon cancer). The mechanism involves interaction with tubulin's ATP-active site, which is crucial for cell division .
Pharmacological Applications
This compound can be investigated for its potential as a pharmaceutical agent in treating conditions such as:
- Antifungal Treatments : The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been used effectively in clinical settings to combat fungal infections .
- Cancer Therapy : Given the promising results from studies on triazole derivatives against cancer cell lines, further research could establish this compound as a candidate for cancer treatment protocols .
Agricultural Applications
The compound may also find applications in agriculture as a fungicide or pesticide. Compounds with similar triazole structures have been utilized to protect crops from fungal diseases. The effectiveness of these compounds in inhibiting fungal growth could be beneficial in developing new agricultural treatments .
Case Studies
| Study | Findings |
|---|---|
| El-Sherief et al. (2018) | Identified strong interactions of triazole derivatives with tubulin; potential anticancer activity against HT-29 cells. |
| Qin et al. (2014) | Synthesized 1,2,4-triazole derivatives showing selective cytotoxicity against multiple cancer cell lines. |
| Aliabadi et al. (2016) | Developed N-(5-benzylthio)-triazole derivatives with higher antiproliferative activities compared to standard treatments like imatinib. |
Mechanism of Action
The mechanism of action of isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives with structural modifications to the aryl, ester, or sulfanyl groups exhibit distinct physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs and Their Properties
Key Findings
Substituent Position and Bioactivity: The 2,4-dichlorophenyl substituent (target compound) likely enhances antifungal potency compared to the 3-chlorophenyl analog due to increased electron-withdrawing effects and steric fit in enzyme binding pockets. Replacement of the isopropyl ester with a morpholinomethyl group () reduces metabolic stability, as seen in its short half-life (0.32 h), whereas ester groups like isopropyl may prolong activity via slower hydrolysis.
Ester vs. Amide Modifications :
- Acetamide derivatives (e.g., ) exhibit stronger antifungal activity than ester analogs, likely due to improved hydrogen-bonding interactions with target proteins.
- Isopropyl esters (target compound) may offer better lipid solubility than potassium salts (), enhancing tissue penetration.
Aryl Group Diversity :
- Furan-2-yl substituents () show anti-inflammatory effects, while chlorophenyl groups prioritize antimicrobial activity.
- Isostructural compounds with fluorophenyl groups () display similar crystallographic patterns but divergent bioactivities, highlighting the role of halogen electronegativity in target binding.
Pharmacokinetic and Metabolic Comparisons
Biological Activity
Isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.23 g/mol. The structural features that contribute to its biological activity include the triazole ring and the presence of the dichlorophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂N₄OS |
| Molecular Weight | 316.23 g/mol |
| Density | Not specified |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has shown significant activity against various fungal strains. For instance, studies have demonstrated that similar triazole compounds exhibit inhibitory effects on the growth of Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Antibacterial Activity
Research indicates that this compound may possess antibacterial properties as well. The presence of the dichlorophenyl group enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and cell lysis. In vitro studies have reported activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer potential of triazole derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may interfere with cancer cell proliferation through various pathways including the modulation of apoptotic proteins and cell cycle regulators.
Case Studies
- Antifungal Study : A study conducted by Farag et al. (2020) evaluated a series of triazole derivatives including this compound against Candida albicans. The results indicated an IC50 value comparable to standard antifungal agents .
- Antibacterial Evaluation : In a study assessing the antibacterial efficacy of various triazole compounds against Staphylococcus aureus and Escherichia coli, this compound exhibited promising results with significant inhibition zones .
- Anticancer Research : A recent investigation into the cytotoxic effects of triazole derivatives on human cancer cell lines showed that compounds similar to this compound could induce apoptosis in A549 lung cancer cells via caspase activation .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core followed by functionalization with sulfanyl and ester groups. A common approach includes:
- Step 1 : Condensation of thiocarbazide derivatives with dichlorophenyl-substituted precursors under reflux in ethanol or methanol .
- Step 2 : Sulfanyl acetamide formation via nucleophilic substitution using mercaptoacetic acid derivatives .
- Step 3 : Esterification with isopropyl alcohol under acidic catalysis .
Q. Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and purity. 2D NMR (e.g., COSY, HSQC) resolves complex coupling in the triazole ring .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the triazole core .
Q. How is the compound screened for preliminary biological activity, and what assays are suitable?
Initial screening focuses on antimicrobial, antioxidant, and enzyme inhibition assays:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standards like ciprofloxacin .
- Antioxidant Assays :
- DPPH Radical Scavenging : IC₅₀ values compared to BHT or ascorbic acid.
- Metal Chelation : Ferrous ion chelation capacity measured spectrophotometrically .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Key parameters include:
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in esterification steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfanyl group incorporation at 80–100°C .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for triazole ring closure .
- Workup Strategies : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes byproduct contamination .
Table 1 : Optimization Parameters for Key Synthetic Steps
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Triazole Formation | Solvent | Ethanol, reflux | 65% → 82% |
| Sulfanyl Addition | Catalyst | K₂CO₃, DMF | 70% → 88% |
| Esterification | Temperature | 60°C, 6 hrs | 75% → 92% |
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., CYP450 enzymes or bacterial dihydrofolate reductase). The dichlorophenyl group shows strong hydrophobic interactions in active sites .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key hydrogen bonds with triazole NH groups are critical .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with antimicrobial log(1/MIC) values (R² = 0.89) .
Q. How do structural modifications influence biological activity?
Case Study : Comparing substituents on the triazole ring:
- 2,4-Dichlorophenyl vs. 4-Fluorophenyl : Dichloro derivatives show 3× higher antimicrobial activity due to enhanced lipophilicity (logP = 2.8 vs. 1.9) .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups improve solubility (LogS = -3.2 vs. -4.1 for sulfonyl) but reduce oxidative stability .
- Isopropyl Ester vs. Methyl Ester : Isopropyl increases bioavailability (t₁/₂ = 6.2 hrs vs. 2.1 hrs) by slowing esterase hydrolysis .
Table 2 : Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Key Reference |
|---|---|---|
| 2,4-Dichlorophenyl | ↑ Antimicrobial (MIC = 4 µg/mL) | |
| Sulfanyl Group | ↑ Solubility, ↓ Stability | |
| Isopropyl Ester | ↑ Bioavailability |
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Acute Toxicity : OECD 423 guidelines in Sprague-Dawley rats (dose range: 50–2000 mg/kg) .
- Anti-Inflammatory Models : Carrageenan-induced paw edema in mice; measure IL-6/TNF-α suppression via ELISA .
- Hepato-Protective Studies : Histological analysis of liver tissue in stress-induced rats (e.g., immobilization stress) .
Q. How can analytical challenges (e.g., stability, solubility) be addressed?
- Stability : Store at -20°C in amber vials; avoid aqueous buffers (pH > 7) to prevent ester hydrolysis .
- Solubility : Use co-solvents (e.g., 10% DMSO in saline) for in vitro assays. For crystallography, recrystallize from ethanol/water (7:3) .
- Degradation Analysis : LC-MS/MS identifies major degradation products (e.g., free triazole after ester cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
